tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate
Description
tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring substituted with an ethanesulfonyl moiety. The ethanesulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, which influences the compound’s electronic properties, solubility, and reactivity. This structural feature makes it valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical development or as a precursor for sulfonamide-based drugs.
Properties
CAS No. |
30057-60-4 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-(4-ethylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-10(7-9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
HDCWVFLKCMQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethanesulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Key Structural Differences :
- Electron-withdrawing vs. Electron-donating Groups : The ethanesulfonyl group in the target compound enhances electrophilicity at the phenyl ring compared to electron-donating groups like hydroxyethyl (compound 5) or hydroxyphenyl (compound 8) .
- Polarity and Solubility : Sulfonate derivatives (e.g., compound 15) exhibit higher aqueous solubility due to the ionic sulfonate group, whereas the ethanesulfonyl group (neutral but polar) may confer moderate solubility in organic solvents .
- Reactivity : The oxoethyl group in compound 6 allows for nucleophilic additions, while the ethanesulfonyl group in the target compound may participate in sulfonamide bond formation or act as a directing group in electrophilic substitution .
Stability and Reactivity
- Boc Group Stability : The tert-butyl carbamate is stable under basic and nucleophilic conditions but cleavable via strong acids (e.g., HCl in dioxane). The ethanesulfonyl group may further stabilize the carbamate against hydrolysis compared to electron-donating substituents .
- Sulfonyl Group Reactivity : Ethanesulfonyl derivatives are less prone to oxidation than sulfonate salts (compound 15) but may engage in sulfonamide bond formation with amines, a feature exploited in drug design .
Biological Activity
tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate is a compound of significant interest in pharmaceutical research due to its biological activity, particularly as a multi-kinase inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 285.36 g/mol. Its structure features a tert-butyl group and an ethanesulfonyl moiety attached to a phenyl ring, which contributes to its unique biological activity.
The primary mechanism of action for this compound involves the inhibition of specific kinases that are crucial in various signaling pathways related to cancer cell proliferation and survival. It selectively targets certain kinases while sparing others, potentially reducing side effects associated with broader-spectrum inhibitors.
Biological Activity
Research indicates that this compound exhibits significant anti-tumor properties by interfering with multiple cellular signaling pathways involved in tumor growth and angiogenesis. Preclinical studies have demonstrated its effectiveness in inhibiting tumor growth, making it a promising candidate for targeted cancer therapies.
Table 1: Biological Activity Overview
| Activity | Description |
|---|---|
| Inhibition of Kinases | Selectively inhibits specific kinases involved in cancer progression. |
| Anti-tumor Effects | Demonstrated effectiveness in preclinical models for inhibiting tumor growth. |
| Angiogenesis Inhibition | Reduces blood vessel formation necessary for tumor growth. |
Case Studies
Several studies have evaluated the efficacy of this compound:
-
Preclinical Tumor Models :
- In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.
- In vivo experiments indicated significant tumor size reduction in mouse models treated with this compound compared to control groups.
-
Kinase Binding Affinity Studies :
- Binding affinity assays revealed that this compound has a high selectivity for certain kinases, which correlates with its reduced side effects compared to non-selective inhibitors.
Research Findings
Recent research has focused on elucidating the compound's interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites on target proteins, preventing substrate binding and catalysis.
- Protein-Ligand Interactions : Studies have shown that this compound modulates protein-protein interactions that are critical for cancer cell survival and proliferation.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Kinase Inhibition | High selectivity for specific kinases involved in cancer progression. |
| Tumor Growth Inhibition | Significant reduction in tumor size in preclinical models. |
| Mechanistic Insights | Inhibits enzyme activity via active site binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
